molecular formula C12H11NO2S B1267991 3-(Benzenesulfonyl)aniline CAS No. 26815-49-6

3-(Benzenesulfonyl)aniline

Cat. No. B1267991
CAS RN: 26815-49-6
M. Wt: 233.29 g/mol
InChI Key: RNDWVSUBNRMXMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-(Benzenesulfonyl)aniline" often involves the functionalization of benzene rings with sulfonyl groups and aniline. For instance, (perfluoroalkylsulfonyl)benzenes and their anilines can be synthesized through the oxidation of (perfluoroalkylthio)benzenes and the reduction of corresponding nitrobenzenes respectively, indicating a pathway that could be adapted for "3-(Benzenesulfonyl)aniline" synthesis (Joglekar et al., 1995). Additionally, reactions involving indole-2,3-dicarboxylic anhydrides with anilines to yield related structures suggest a variety of synthetic approaches for obtaining "3-(Benzenesulfonyl)aniline" and its derivatives (Miki et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(Benzenesulfonyl)aniline" reveals interesting aspects of their chemical behavior. For example, studies on compounds like N-(2-Methylphenyl)benzenesulfonamide have shown specific conformations and interactions between different parts of the molecule, such as the orientation of benzene rings and the positioning of substituents, which can significantly influence their reactivity and properties (Gowda et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of "3-(Benzenesulfonyl)aniline" and related compounds often involves interactions between the sulfonyl and aniline groups with various reagents. For instance, the study on the reactivity of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride towards amines demonstrates the potential for forming sulfonamides and highlights the reactivity of the benzoxazine moiety (Tarasov et al., 2002).

Physical Properties Analysis

The physical properties of "3-(Benzenesulfonyl)aniline" derivatives, such as solubility, melting points, and crystalline structure, are essential for understanding their potential applications. The crystalline structures of aniline yellow compounds, for example, provide insights into the color properties and stability of these materials under various conditions (Smith et al., 2009).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different chemical reagents, are crucial for the application and synthesis of "3-(Benzenesulfonyl)aniline" derivatives. Studies have shown that the sulfonyl and aniline groups can engage in various chemical reactions, influencing the overall properties of the compound. For example, the reactivity of benzenesulfonyl chloride with anilines in different solvent mixtures highlights the impact of solvent on the reaction outcomes and the importance of understanding these interactions for synthesis and application purposes (Bhuvaneshwari & Elango, 2007).

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-(Benzenesulfonyl)aniline has been utilized in the synthesis of various chemical compounds. For example, it is used in the synthesis of benzo-γ-carboline alkaloid cryptosanginolentine, showcasing its versatility in organic synthesis (Miki et al., 2007).
  • Its reactivity with other functional groups has been explored. For instance, its reaction with equimolar amounts of aniline and piperidine resulted in the formation of corresponding sulfonamides while retaining the benzoxazine moiety (Tarasov et al., 2002).

Polymerization and Material Science

  • 3-(Benzenesulfonyl)aniline derivatives have been incorporated in the polymerization process. For instance, aniline sulfonic acid derivatives have been polymerized into layered double hydroxide (LDH) structures, which were then studied for their electrochemical properties (Moujahid et al., 2005).
  • The effects of para substitution on the dissociation of N-Phenylbenzenesulfonamides, which can include derivatives of 3-(Benzenesulfonyl)aniline, have been investigated, providing insights into their potential use in various chemical applications (Mansfeld et al., 2004).

Environmental Applications

  • Benzenesulfonic acid doped polyaniline nanorods, which can be synthesized using derivatives of 3-(Benzenesulfonyl)aniline, have been used for the decolorization of simulated reactive dye bath effluent, indicating its potential application in wastewater treatment (Venkatachalam & Seralathan, 2017).
  • The adsorption of aromatic compounds, such as benzenesulfonic acid, on activated carbons was studied, which is relevant for environmental remediation processes (Faria et al., 2008).

Safety And Hazards

While specific safety data for 3-(Benzenesulfonyl)aniline is not available, compounds with similar structures, such as benzenesulfonyl chloride, are considered hazardous . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

While specific future directions for 3-(Benzenesulfonyl)aniline are not mentioned, sulfonic acids, which are organic analogs of sulfuric acid, have been widely used in various fields, indicating potential future applications .

properties

IUPAC Name

3-(benzenesulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDWVSUBNRMXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333144
Record name 3-(benzenesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)aniline

CAS RN

26815-49-6
Record name 3-(Phenylsulfonyl)benzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(benzenesulfonyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzenesulfonyl)aniline
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